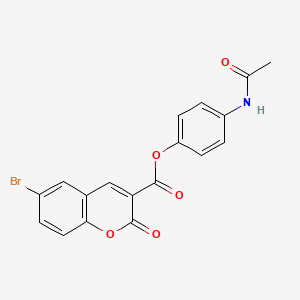

4-乙酰氨基苯基 6-溴-2-氧代-2H-咔唑-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

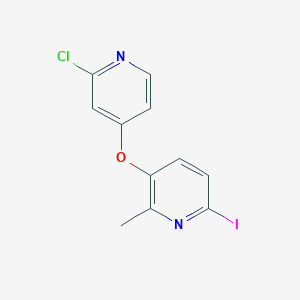

4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound. It is a type of 2H/4H-chromene, which is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects .

Synthesis Analysis

The synthesis of 2H/4H-chromene derivatives, including 4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, has been achieved through various methods. These include one-pot synthesis, recyclable catalysts, green methodologies, and reactions in aqueous media to reduce the reaction time, catalyst utilization, and byproducts elimination as well as yield enhancement . An efficient one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) has been described .Molecular Structure Analysis

2H/4H-chromene (2H/4H-ch) is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . The name chromene is applied to both the 2H- and 4H-form of the molecule, where 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied . Although salicylaldehyde azine was reported as the single product of the reaction, another main reaction product, malono-hydrazide, was identified .科学研究应用

G 蛋白偶联受体 (GPR35) 激动剂开发

一种效能强且选择性高的 GPR35 激动剂,6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid,已开发并表征。该化合物对 GPR35 表现出高亲和力和选择性,表明其在研究受体的生理和病理作用中具有实用性,可能有助于针对 GPR35 的药物发现工作 (Thimm 等,2013)。

抗菌活性

对4-hydroxy-chromen-2-one 衍生物的研究显示,其对金黄色葡萄球菌、大肠杆菌和蜡样芽孢杆菌等菌株具有显着的抗菌活性。这些发现突出了色烯衍生物在开发新型抗菌剂中的潜力 (Behrami & Dobroshi,2019)。

抗肿瘤抗生素研究

合成研究表明,4H-chromene-2-carboxylic acid 酯衍生物可能对四氢异喹啉天然产物的抗肿瘤抗生素构效关系研究有用,有助于开发新的抗肿瘤剂 (Li 等,2013)。

合成方法

已为4-oxo-4H-chromene-3-carboxylic acid 开发了有效的合成方法,它是生物活性化合物合成中的一个重要中间体。此类方法使得色烯衍生物的快速生产成为可能,促进了进一步的生物学和药理学研究 (Zhu 等,2014)。

电化学氧化应用

已开发出一种以4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) 为介体的电催化方法,将伯醇和醛氧化为相应的羧酸。该方法为传统的氧化方法提供了一种绿色且高效的替代方案,在合成药物和精细化学品中具有潜在的应用 (Rafiee 等,2018)。

属性

IUPAC Name |

(4-acetamidophenyl) 6-bromo-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO5/c1-10(21)20-13-3-5-14(6-4-13)24-17(22)15-9-11-8-12(19)2-7-16(11)25-18(15)23/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZBKSXISWDOEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2767358.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2767362.png)

![2-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2767365.png)

![N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2767366.png)

![4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2767371.png)

![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)-3-nitrobenzylidene)acetohydrazide](/img/structure/B2767372.png)

![2-Chloro-N-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2767378.png)